molecular formula C18H24N2O6 B6288805 (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid CAS No. 489446-81-3

(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

Cat. No. B6288805
CAS RN: 489446-81-3
M. Wt: 364.4 g/mol
InChI Key: DDWOAECQYPSHMZ-UONOGXRCSA-N
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Description

“(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C25H28N2O6 . It is a solid substance that should be stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.51 . It has a boiling point of approximately 650.2±55.0 C at 760 mmHg . It is a solid substance .

Scientific Research Applications

Pharmaceutical Drug Development

This compound is utilized in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the formation of peptide bonds that are resistant to proteolytic degradation, making it an essential ingredient in the development of peptide-based therapeutics. It serves as a building block in creating new molecules with potential medicinal properties, particularly in the realm of enzyme inhibitors and receptor modulators .

Proteomics Research

In proteomics, this compound aids in the study of protease functions by acting as a protease inhibitor. It can be used to modify the structure of peptides and proteins, thereby altering their interaction with proteases. This application is crucial for understanding disease mechanisms and developing targeted treatments .

Material Science

The compound’s ability to form stable, biocompatible polymers makes it valuable in material science. It can be used to create novel polymeric materials for medical implants or drug delivery systems, where controlled release and biodegradability are essential .

Agricultural Chemistry

In agricultural research, derivatives of this compound are explored for their potential use in developing new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can interact with specific enzymes or receptors in pests, offering a targeted approach to crop protection .

Chemical Synthesis

As a chiral building block, this compound is significant in chemical synthesis, especially in creating enantiomerically pure substances. Its stereochemistry is beneficial in synthesizing complex molecules with multiple chiral centers, which are often found in natural products and pharmaceuticals .

Biotechnological Applications

In biotechnology, this compound’s role extends to the design of biosensors and biochips. It can be used to immobilize enzymes or antibodies on surfaces, which is fundamental in the development of diagnostic tools and in the field of bioanalytics .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOAECQYPSHMZ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

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